

Application Notes and Protocols: Synthesis of Antimicrobial Compounds from Pyridazine Derivatives

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Compound of Interest

Compound Name: *N*-Isopropylpyridazin-3-amine

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Introduction

Pyridazine and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.^{[1][2]} The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique physicochemical properties that contribute to their biological actions.^[3] Among these, the antimicrobial potential of pyridazine derivatives is of particular interest in the ongoing search for novel agents to combat the growing challenge of drug-resistant pathogens.^[4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of pyridazine-based antimicrobial compounds, drawing from recent scientific literature.

Key Synthetic Strategies and Antimicrobial Activity

Several synthetic pathways have been successfully employed to generate pyridazine derivatives with potent antimicrobial properties. A common approach involves the cyclization of dicarbonyl compounds with hydrazine hydrate to form the core pyridazine or pyridazinone ring, followed by various substitutions to modulate activity.

Table 1: Antimicrobial Activity of Selected Pyridazine Derivatives

Compound ID	Structure	Target Microorganism (s)	MIC (µg/mL)	Reference
10h	Diarylurea pyridazinone	Staphylococcus aureus	16	[5][6]
8g	Diarylurea pyridazinone	Candida albicans	16	[5]
7	Substituted pyridazin-3(2H)-one	S. aureus (MRSA), P. aeruginosa, A. baumannii	3.74–8.92 µM	[4]
13	Substituted pyridazin-3(2H)-one	P. aeruginosa, A. baumannii	3.74–7.48 µM	[4]
IIIa	6-phenyl-Pyridazine-3-one derivative	S. pyogenes, E. coli	- (Excellent Activity)	[7]
IIId	6-phenyl-Pyridazine-3-one derivative	A. niger, C. albicans	- (Very Good Activity)	[7]
15(d)	Hydrazone derivative of pyridazine	S. aureus, S. faecalis, E. coli, P. aeruginosa	- (Highest Activity)	[8]
Cd(II) and Ni(II) complexes	Metal complexes of 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one	S. aureus, P. putida, C. albicans, C. tropicalis	- (Selective and Effective)	[9]

Note: MIC values reported in μM were not converted to $\mu\text{g/mL}$ to maintain fidelity to the source.

"-" indicates that the source described the activity qualitatively without providing specific MIC values.

Experimental Protocols

The following protocols are based on methodologies described in the cited literature for the synthesis and antimicrobial screening of pyridazine derivatives.

Protocol 1: Synthesis of 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one Derivatives[7]

This protocol outlines a two-step synthesis of pyridazinone derivatives.

Step I: Synthesis of Benzoyl Propionic Acid

- In a suitable reaction vessel, dissolve succinic anhydride in benzene.
- Add anhydrous aluminum chloride portion-wise while stirring and maintaining the temperature.
- Reflux the reaction mixture for the appropriate time to yield benzoyl propionic acid.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction and extract the product.
- Purify the crude product by recrystallization.

Step II: Synthesis of 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one

- Dissolve the benzoyl propionic acid from Step I in a suitable solvent.
- Add hydrazine hydrate to the solution.
- Reflux the mixture to induce cyclization.
- Monitor the formation of 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one by TLC.

- After completion, cool the reaction mixture and isolate the product by filtration.
- Wash the product and dry it thoroughly.

Step III: Synthesis of Final Pyridazinone Derivatives (e.g., IIIa-d)

- React the 6-phenyl-2,3,4,5-tetrahydro Pyridazin-3-one from Step II with various aromatic benzaldehydes.
- Conduct the reaction in the presence of acetic anhydride.
- Reflux the mixture to drive the reaction to completion.
- Isolate and purify the final pyridazinone derivatives using appropriate chromatographic techniques.

Protocol 2: Synthesis of Diarylurea Pyridazinone

Scaffolds[5]

This protocol describes a multi-step synthesis leading to diarylurea derivatives based on pyridazinone scaffolds.

- Synthesis of Nitro Derivative of Styryl Dihydropyridazine (Intermediate 14): Reflux the starting material with hydrazine hydrate in the presence of acetic acid.[5]
- Synthesis of Intermediate 15: Synthesize this intermediate using a method similar to the synthesis of a preceding intermediate (intermediate 5), substituting the appropriate starting materials.[5] Purify the product using gravity column chromatography.
- Final Diarylurea Derivatives: The synthesis involves the formation of a diarylurea linkage with the pyridazinone scaffold. The specific details for this step can be found in the supplementary information of the referenced publication.

Protocol 3: Antimicrobial Activity Screening by Disc Diffusion Method[7]

This protocol is a standard method for evaluating the antimicrobial activity of synthesized compounds.

- Preparation of Media: Prepare nutrient agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.
- Inoculation: Inoculate the agar plates uniformly with the test microorganisms (e.g., *Escherichia coli*, *Pseudomonas aeruginosa*, *Staphylococcus aureus*, *Staphylococcus pyogenes*, *Aspergillus niger*, *Candida albicans*).
- Disc Preparation: Impregnate sterile filter paper discs with the synthesized compounds at a specific concentration (e.g., 50 μ g/ml).
- Placement of Discs: Place the impregnated discs on the surface of the inoculated agar plates.
- Standard and Control: Use standard antibiotic discs (e.g., Gentamycin, Ceftizoxime, Ampicillin, Fluconazole) as positive controls and a disc with the solvent used for dissolving the compounds as a negative control.
- Incubation: Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
- Measurement: Measure the diameter of the zone of inhibition around each disc in millimeters.
- Comparison: Compare the zone of inhibition of the test compounds with that of the standard drugs.

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Microdilution Method[5][9]

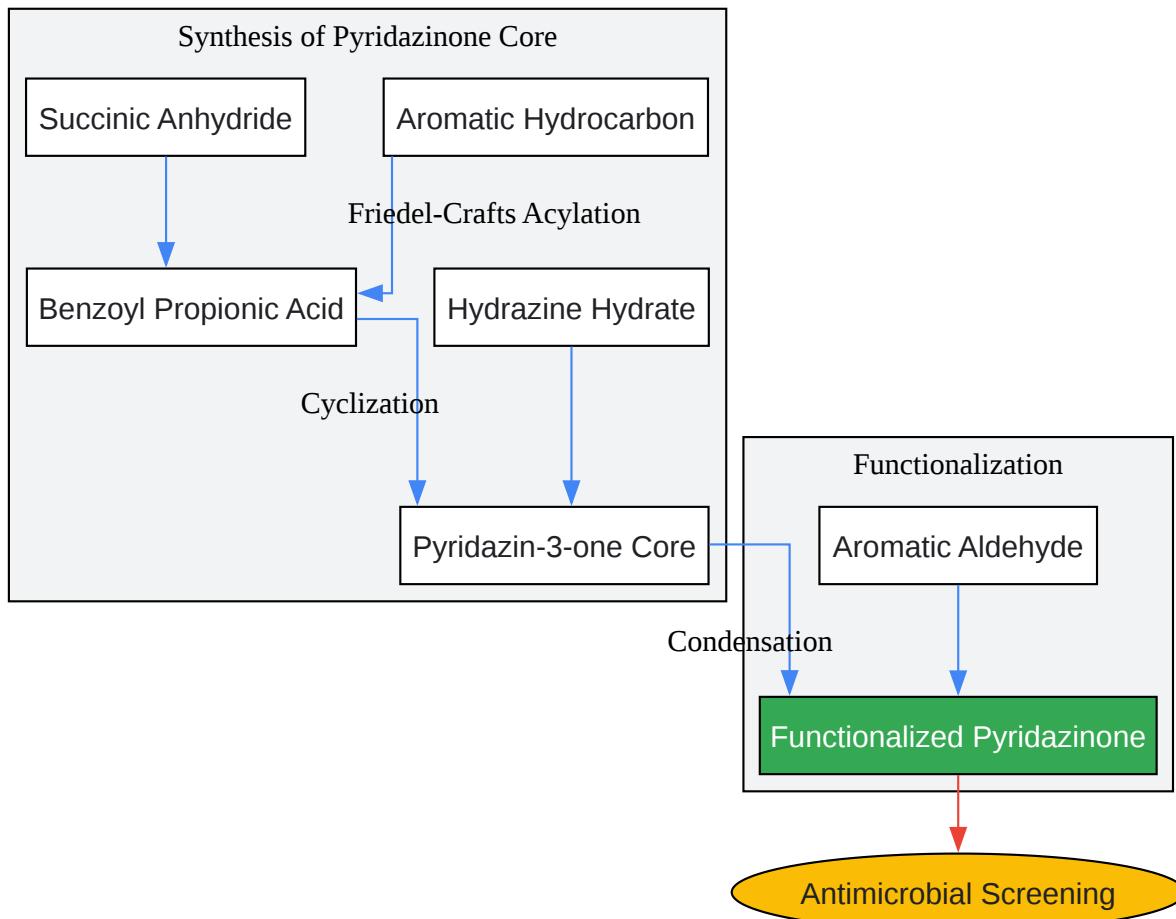
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

- Preparation of Stock Solutions: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO).

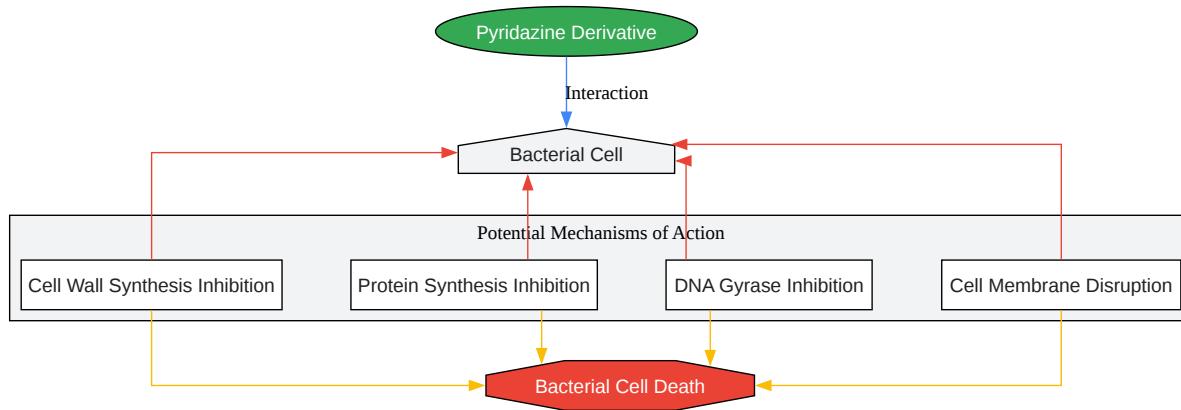
- **Serial Dilutions:** Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
- **Inoculum Preparation:** Prepare a standardized inoculum of the test microorganism.
- **Inoculation:** Add the microbial inoculum to each well of the microtiter plate.
- **Controls:** Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
- **Incubation:** Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
- **Determination of MIC:** The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by using a spectrophotometer to measure optical density.

Visualized Workflows and Pathways

The following diagrams illustrate a general synthetic workflow for pyridazinone derivatives and a conceptual representation of their potential mechanism of action.

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Caption: General synthetic workflow for pyridazinone-based antimicrobial compounds.



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Caption: Conceptual overview of potential antimicrobial mechanisms of pyridazine derivatives.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of pyridazine derivatives is significantly influenced by the nature and position of substituents on the pyridazine ring. For instance, the introduction of an ethyl ester group at the N-1 position of the pyridazin-3(2H)-one ring has been shown to decrease antibacterial activity, while its hydrolysis can enhance activity against Gram-negative bacteria. [4] Furthermore, the formation of metal complexes with pyridazinone ligands can lead to selective and potent antimicrobial effects.[9] The cis-isomers of certain pyridazine derivatives have been observed to be more active than their trans- counterparts.[10]

Conclusion

Pyridazine derivatives continue to be a promising scaffold for the development of novel antimicrobial agents. The synthetic protocols and screening methods outlined in this document provide a foundation for researchers to explore this chemical space further. Future work could

focus on expanding the structure-activity relationship studies, elucidating the precise mechanisms of action, and optimizing the lead compounds for improved efficacy and safety profiles.

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